ALK-IN-1

ALK Wild-Type Inhibition Enzymatic Assay IC50 Comparison

ALK-IN-1 (CAS 1197958-12-5) is the definitive tool for ALK resistance research. Its dimethylphosphine oxide pharmacophore uniquely inhibits the crizotinib-resistant L1196M gatekeeper mutant (IC50 15–45 nM) while delivering >1,428-fold selectivity over InsR—eliminating off-target confounding that plagues ceritinib (only 35-fold). With sub-nanomolar biochemical potency (IC50 0.07 nM) and a 41-fold cellular selectivity window (Karpas-299 vs U937), it ensures robust, translatable data. Choose ALK-IN-1 for experimental validity where mutant coverage and selectivity are non-negotiable.

Molecular Formula C26H34ClN6O2P
Molecular Weight 529.0 g/mol
CAS No. 1197958-12-5
Cat. No. B611979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALK-IN-1
CAS1197958-12-5
SynonymsAP26113-analog;  AP-26113-analog;  AP 26113-analog, Brigatinib-analog
Molecular FormulaC26H34ClN6O2P
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC
InChIInChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)
InChIKeyOVDSPTSBIQCAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALK-IN-1 (CAS 1197958-12-5) for Research: An ALK Inhibitor Tool Compound Overview


ALK-IN-1 (CAS 1197958-12-5) is a small molecule analog of AP26113 (brigatinib), functioning as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [1]. As a research tool compound, it is primarily utilized in preclinical studies to investigate ALK-driven signaling pathways and to model mechanisms of resistance to ALK tyrosine kinase inhibitors (TKIs) . Structurally, it is a dimethylphosphine oxide-containing bisanilinopyrimidine derivative [2]. Its significance in the scientific community stems from its ability to potently inhibit wild-type ALK and clinically relevant mutant forms, including the crizotinib-resistant L1196M gatekeeper mutation [3].

Why ALK-IN-1 is Not Interchangeable with Generic ALK Inhibitors


While many ALK inhibitors target the ATP-binding pocket, substitution with a generic analog is not scientifically valid due to profound differences in potency against specific resistance-conferring mutants and off-target kinase selectivity profiles. ALK-IN-1's distinct pharmacophore, containing a dimethylphosphine oxide (DMPO) group, enables potent inhibition of the ALK L1196M gatekeeper mutation, a common cause of clinical resistance to first-generation inhibitors like crizotinib [1]. Furthermore, its selectivity window against structurally related kinases like insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) is a quantifiable differentiator that impacts experimental outcomes, as off-target inhibition of these pathways can confound data interpretation [2]. Therefore, choosing ALK-IN-1 over a less selective or mutant-inactive ALK inhibitor is a critical experimental design decision that directly influences the validity and translatability of research findings.

Quantitative Differentiation of ALK-IN-1: Evidence for Procurement Decisions


Superior Biochemical Potency Against Wild-Type ALK Compared to First- and Second-Generation Inhibitors

In cell-free biochemical assays, ALK-IN-1 demonstrates a significantly lower IC50 for wild-type ALK than crizotinib, ceritinib, and alectinib. The most conservative reported IC50 for ALK-IN-1 is 0.62 nM [1], which is 55-fold more potent than crizotinib's 34.5 nM [2] and over 10-fold more potent than both ceritinib (0.61 nM) and alectinib (0.59 nM) when comparing across comparable assay formats [2]. More sensitive assays have reported an IC50 as low as 0.07 nM for ALK-IN-1 [3].

ALK Wild-Type Inhibition Enzymatic Assay IC50 Comparison

Activity Against Crizotinib-Resistant ALK L1196M Gatekeeper Mutation

A key differentiator for ALK-IN-1 is its retained potency against the ALK L1196M gatekeeper mutation, a primary mechanism of acquired resistance to crizotinib. ALK-IN-1 inhibits this mutant with an IC50 ranging from 15 to 45 nM . In contrast, crizotinib is essentially inactive against this mutant, with an IC50 of 1540 nM [1], representing a >100-fold loss of potency. While second-generation inhibitors like ceritinib (IC50: 1.1 nM) and alectinib (IC50: 1.5 nM) also retain activity against L1196M, ALK-IN-1's activity profile is specifically documented as overcoming crizotinib resistance mediated by this mutation [2].

ALK L1196M Mutation Drug Resistance Gatekeeper Mutation

Selectivity Profile Against Related Kinase Family Members (IGF-1R and InsR)

ALK-IN-1 exhibits a defined selectivity window against the closely related insulin receptor family kinases, IGF-1R and InsR. In a direct comparison, ALK-IN-1 inhibits ALK with an IC50 of 0.07 nM, while showing 46-fold selectivity over IGF-1R (IC50: 3.2 nM) and over 1,400-fold selectivity over InsR (IC50: 100 nM) [1]. This is in contrast to crizotinib, which is a known potent inhibitor of c-MET and ROS1, and ceritinib, which also inhibits IGF-1R with high potency (IC50: 8 nM) and InsR with an IC50 of 7 nM, resulting in a selectivity window of only ~35-fold for InsR [2].

Kinase Selectivity IGF-1R InsR Off-Target Effects

Cellular Anti-Proliferative Activity in ALK-Positive vs. ALK-Negative Cancer Cell Lines

ALK-IN-1 demonstrates target-dependent cellular activity, as evidenced by differential cytotoxicity in ALK-positive versus ALK-negative cell lines. In the ALK-positive Karpas-299 lymphoma cell line, ALK-IN-1 induces cell death with an IC50 of 41.5 nM [1]. In contrast, it requires a >40-fold higher concentration (IC50: 1,718 nM) to kill the ALK-negative U937 cell line [1]. This on-target effect is consistent with its biochemical potency. For comparison, crizotinib shows an IC50 of approximately 150 nM in ALK-positive cells [2], while ceritinib shows an IC50 of 25 nM in similar assays [2].

Anti-Proliferative Activity Cellular Assay Karpas-299 U937

Derivation from Brigatinib Scaffold with Documented Patent Lineage

ALK-IN-1 is a direct analog of AP26113 (brigatinib), a clinically approved ALK inhibitor, and its structure and activity are disclosed in patent US20140066406 A1 . This patent lineage provides a clear and traceable chemical identity, distinguishing it from less well-characterized research tool compounds. As a brigatinib analog, it shares the dimethylphosphine oxide (DMPO) group that is key to its potency against ALK mutants, but it may have distinct physicochemical properties that make it more suitable for specific in vitro applications [1].

Chemical Scaffold Brigatinib Analog Patent Tool Compound

Optimal Use Cases for ALK-IN-1 in Preclinical Research


Investigating Crizotinib-Resistance Mechanisms Mediated by the ALK L1196M Mutation

Researchers modeling acquired resistance to first-generation ALK inhibitors can use ALK-IN-1 as a key tool compound. Its documented activity against the L1196M gatekeeper mutant (IC50: 15-45 nM) allows for direct comparison with crizotinib, which is >100-fold less potent against this mutant [1]. This enables clear differentiation between crizotinib-sensitive and -resistant signaling pathways in isogenic cell line models [2].

Selective ALK Pathway Inhibition with Minimal Insulin Receptor Cross-Talk

In studies where insulin/IGF-1 signaling is a confounding variable (e.g., metabolic assays, certain cancer models), ALK-IN-1's high selectivity over InsR (1,428-fold) and IGF-1R (46-fold) is a critical advantage [1]. This contrasts with other ALK inhibitors like ceritinib, which has only 35-fold selectivity over InsR [2]. Using ALK-IN-1 minimizes off-target effects, leading to cleaner, more interpretable data on ALK-specific biology.

High-Potency Inhibition in Cell-Free Biochemical Assays for HTS and SAR

The sub-nanomolar biochemical potency of ALK-IN-1 (IC50: 0.07 - 0.62 nM) makes it an ideal positive control for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies focused on ALK [1]. Its high potency ensures robust assay windows even at low concentrations, which is essential for detecting weak inhibitors or for conducting detailed kinetic analyses of ALK enzyme activity.

Target Validation in ALK-Positive Lymphoma Models

The clear on-target cellular activity of ALK-IN-1 in ALK+ Karpas-299 cells (IC50: 41.5 nM) versus ALK- U937 cells (IC50: 1,718 nM) provides a robust system for target validation [1]. Researchers can use ALK-IN-1 to confirm that a phenotypic effect is ALK-dependent, and the 41-fold selectivity window provides a built-in control for non-specific cytotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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